N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2,5-dimethylphenyl)oxalamide is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its unique molecular structure, which includes functional groups that are of interest in medicinal chemistry and material science.
The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2,5-dimethylphenyl)oxalamide typically involves several steps, starting from simpler precursors.
The molecular formula for N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2,5-dimethylphenyl)oxalamide is , with a molecular weight of 424.5 g/mol .
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3
, which provides insight into its connectivity.CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3
.N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2,5-dimethylphenyl)oxalamide can participate in various chemical reactions:
These reactions can lead to various products depending on the targeted functional groups.
The mechanism of action for N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2,5-dimethylphenyl)oxalamide primarily involves its role as a neurokinin-1 receptor antagonist. This interaction is crucial in therapeutic applications targeting conditions like emesis (vomiting) and depression.
The compound binds to neurokinin receptors, inhibiting their activity and thereby modulating physiological responses associated with these receptors. This mechanism has been explored in preclinical studies demonstrating its potential efficacy.
The compound exhibits stability under standard laboratory conditions but may undergo reactions under extreme conditions or in the presence of strong reagents.
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2,5-dimethylphenyl)oxalamide has several applications across scientific disciplines:
This compound represents a significant area of research due to its diverse applications and potential benefits in various scientific fields.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2